molecular formula C19H22N4O2 B2897239 N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide CAS No. 710329-21-8

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide

Cat. No. B2897239
CAS RN: 710329-21-8
M. Wt: 338.411
InChI Key: FQSCVPIVGWUSIQ-UHFFFAOYSA-N
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Description

“N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” is a chemical compound with the formula C19H22N4O2 . It is a derivative of 1,4-diazepine, which is a core element in the structure of benzodiazepines and thienodiazepines .


Molecular Structure Analysis

The molecular weight of “N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” is 338.41 . Unfortunately, specific details about its linear structure formula and InChI Key are not available .

Scientific Research Applications

Anticancer Applications

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide derivatives have been explored for their potential in cancer treatment. For instance, novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have demonstrated promising anticancer activity. Specifically, a derivative, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showed significant activity with an IC50 value of 18 µM in a B-cell leukemic cell line, suggesting its potential as an anticancer agent (Teimoori et al., 2011).

Antimicrobial Applications

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide derivatives have also been researched for antimicrobial properties. The synthesis of benzo-(5,6-e)-1,3-diphenyl-2-arylimino-(1,3)-diazepine-4,7-dione hydrochlorides, for instance, has shown potential for combating both gram-positive and gram-negative microorganisms (Kharate et al., 2012).

Catalytic and Synthetic Chemistry

In catalytic and synthetic chemistry, diazepane derivatives, including those related to N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide, play a crucial role. They have been used in catalytic methods for carbene transformations, demonstrating their significance in developing new synthetic methods and understanding mechanistic aspects of catalytic processes (Doyle, 1987).

Structural Analysis and Drug Design

Structural analysis of diazepane derivatives has been crucial for understanding their pharmacological properties and designing new drugs. For example, the molecular structures of diphenylhydantoin and diazepam, drugs with diazepane structures, have been analyzed to understand their anticonvulsant activity, providing insights into potential receptor sites (Camerman & Camerman, 1970).

Crystal Structures and Docking Studies

Crystal structure analysis and docking studies of diazepane derivatives, like those related to N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide, have been carried out to explore their potential as drug molecules. These studies provide valuable insights into the molecular interactions and stability of these compounds, aiding in the development of new therapeutic agents (Velusamy et al., 2015).

Safety and Hazards

Safety precautions for handling “N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept in a well-ventilated area .

properties

IUPAC Name

1-N,4-N-diphenyl-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSCVPIVGWUSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide

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